molecular formula C28H24N2O10 B5074639 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B5074639
M. Wt: 548.5 g/mol
InChI Key: XAYHVUPFYDCGKJ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with dimethyl, methoxycarbonyl, and carbamoyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of methoxycarbonyl groups onto a benzene ring. This can be achieved through esterification reactions using methanol and a suitable acid catalyst.

    Introduction of Carbamoyl Groups: The next step involves the introduction of carbamoyl groups onto the benzene ring. This can be done through a reaction with isocyanates under controlled conditions.

    Coupling Reactions: The final step involves coupling the substituted benzene rings to form the final compound. This can be achieved through a series of condensation reactions using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents such as bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the substituents introduced.

Scientific Research Applications

1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-(3-{[2,5-DICARBOXYL]PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE: Similar structure but lacks methoxycarbonyl groups.

    1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLIC ACID: Similar structure but contains carboxylic acid groups instead of esters.

Uniqueness

The uniqueness of 1,4-DIMETHYL 2-(3-{[2,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}BENZAMIDO)BENZENE-1,4-DICARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both methoxycarbonyl and carbamoyl groups provides unique reactivity and potential for interaction with biological targets.

Properties

IUPAC Name

dimethyl 2-[[3-[[2,5-bis(methoxycarbonyl)phenyl]carbamoyl]benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O10/c1-37-25(33)17-8-10-19(27(35)39-3)21(13-17)29-23(31)15-6-5-7-16(12-15)24(32)30-22-14-18(26(34)38-2)9-11-20(22)28(36)40-4/h5-14H,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYHVUPFYDCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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